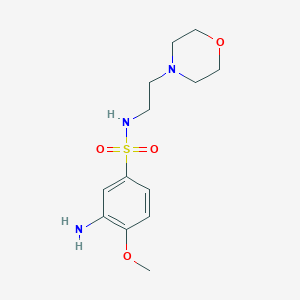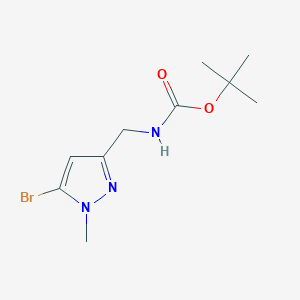![molecular formula C10H10ClN3 B13894350 1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine](/img/structure/B13894350.png)
1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological and pharmacological activities. This compound features a 2-chlorophenyl group attached to an imidazole ring, which is further connected to a methanamine group.
Méthodes De Préparation
The synthesis of 1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine typically involves the reaction of 2-chlorobenzylamine with imidazole derivatives under specific conditions. One common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.
Applications De Recherche Scientifique
1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparaison Avec Des Composés Similaires
1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine can be compared with other imidazole derivatives, such as:
2-Chlorobenzylamine: Similar in structure but lacks the imidazole ring.
(2-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Similar but with a methyl group on the imidazole ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10ClN3 |
|---|---|
Poids moléculaire |
207.66 g/mol |
Nom IUPAC |
[1-(2-chlorophenyl)imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H10ClN3/c11-8-3-1-2-4-9(8)14-6-5-13-10(14)7-12/h1-6H,7,12H2 |
Clé InChI |
FOTUTEODPOTBLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C=CN=C2CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


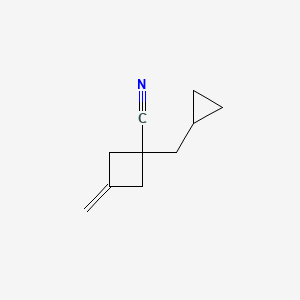
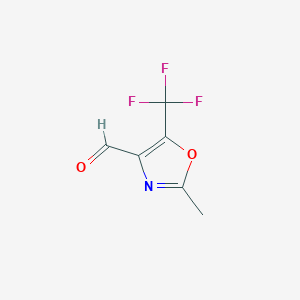
![tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate](/img/structure/B13894288.png)

![[(2R)-2-phenylpropyl] 2-methylpropanoate](/img/structure/B13894301.png)
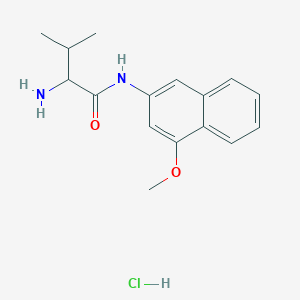
![2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane](/img/structure/B13894309.png)
![Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate](/img/structure/B13894318.png)
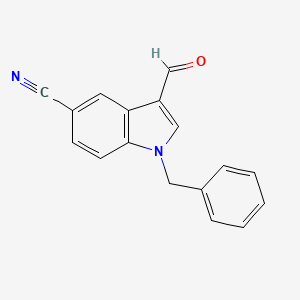
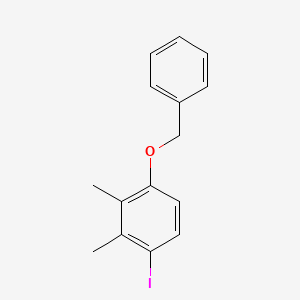
![4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13894333.png)

